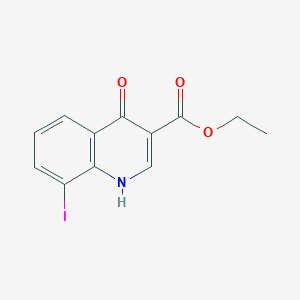

Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate

Description

Contextualization of Quinolines in Contemporary Chemical Research

Quinoline (B57606), a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, represents a cornerstone in modern chemical research. nih.govwikipedia.org This structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is not merely a synthetic curiosity but is prevalent in a variety of natural products, particularly alkaloids. nih.govwikipedia.orgmdpi.com Initially isolated from coal tar in 1834, quinoline and its derivatives have become indispensable scaffolds in medicinal chemistry and drug discovery. mdpi.com The versatility of the quinoline nucleus allows for functionalization at numerous positions, enabling the creation of a vast library of compounds with diverse pharmacological activities. nih.gov Researchers have extensively explored quinoline derivatives for their potential as antibacterial, anticancer, anti-inflammatory, antimalarial, and antifungal agents. nih.govijpsjournal.com The development of innovative synthetic strategies, including transition-metal-catalyzed reactions and photo-induced cyclizations, continues to expand the accessibility and diversity of quinoline-based compounds, solidifying their role as a "privileged structure" in the pursuit of new therapeutic agents. mdpi.comresearchgate.net

Significance of the 4-Hydroxyquinoline-3-carboxylate Scaffold in Chemical Biology

Within the broad family of quinolines, the 4-hydroxyquinoline-3-carboxylate scaffold, also known as the 4-quinolone-3-carboxylic acid motif, holds particular importance in chemical biology and medicinal chemistry. researchgate.net This specific molecular framework is the core of quinolone antibiotics, a critical class of antibacterial agents used clinically since 1962. researchgate.net The discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline (B1666331) was a serendipitous finding during the synthesis of chloroquine, which ultimately led to the development of highly effective fluoroquinolone antibiotics. nih.gov These compounds function by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. mdpi.com The 4-hydroxyquinoline-3-carboxylate structure is considered a multivalent scaffold, serving as a versatile starting point for designing combinatorial libraries to explore a wide range of biological activities beyond antibacterial action, including antitumor and anti-HIV properties. researchgate.netnih.gov Its utility extends to being a key intermediate in the synthesis of various bioactive molecules, valued for its ability to be chemically modified to enhance biological activity. chemimpex.com

Specific Research Focus on Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate

The specific focus of this article is this compound. This compound is a derivative of the significant 4-hydroxyquinoline-3-carboxylate scaffold, distinguished by the presence of an iodine atom at the 8-position of the quinoline ring. The introduction of a halogen, such as iodine, into a pharmacologically active scaffold is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which can in turn influence its biological activity and pharmacokinetic profile.

Below are the key identifiers for this specific compound:

| Property | Value |

| CAS Number | 49713-42-0 |

| Molecular Formula | C₁₂H₁₀INO₃ |

| Molecular Weight | 343.12 g/mol |

Data sourced from Merck.

Research on this compound centers on understanding how the iodo-substitution at this specific position impacts the chemical reactivity and potential applications of the parent molecule, primarily as a building block in organic synthesis.

Overview of Academic Research Objectives

Academic research involving this compound is primarily driven by objectives within synthetic and medicinal chemistry. A primary goal is the development and optimization of synthetic routes to this and related halogenated quinoline structures. Efficient synthesis is crucial for making these compounds readily available for further investigation.

A second major objective is to use this compound as a key intermediate or building block for the synthesis of more complex molecules. The functional groups present—the hydroxyl, the ester, and the iodine atom—offer multiple points for chemical modification, allowing for the construction of diverse molecular architectures. For instance, the core structure can be converted into the corresponding quinolone. researchgate.net Research efforts often focus on creating libraries of novel compounds to be screened for various biological activities, leveraging the known pharmacological potential of the quinoline scaffold. chemrxiv.org The overarching aim is to explore the structure-activity relationships, seeking to understand how modifications, such as the 8-iodo substitution, influence the compound's properties and potential utility in fields like materials science or as precursors to new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-iodo-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRQWIBERSITPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496602 | |

| Record name | Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49713-42-0, 205597-70-2 | |

| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-8-iodo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49713-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Approaches to Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate

Green Chemistry Principles in Quinolone Synthesis

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of quinolone derivatives. conicet.gov.ar This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. conicet.gov.arresearchgate.net The Gould-Jacobs reaction, a classical method for synthesizing 4-hydroxyquinoline-3-carboxylates, traditionally requires high temperatures and long reaction hours. researchgate.net Microwave irradiation can significantly enhance this process. For instance, the synthesis of various ethyl-quinolon-4-one-3-carboxylates has been achieved efficiently in a one-pot, two-step sequence involving the reaction of anilines with diethyl-ethoxymethylenemalonate followed by microwave-assisted cyclization. conicet.gov.ar

Solvent-free, or neat, reaction conditions, often coupled with microwave assistance, represent a further step towards green chemistry. By eliminating the solvent, these methods reduce chemical waste, cost, and the environmental impact associated with volatile organic compounds. The synthesis of quinoline (B57606) derivatives under neat conditions has been shown to be effective, providing moderate to good yields in short reaction times. nih.gov While specific examples focusing solely on this compound are not extensively detailed, the principles are broadly applicable to its synthesis, starting from 2-iodoaniline (B362364) and diethyl ethoxymethylenemalonate.

| Reaction Type | Method | Typical Reaction Time | Typical Yield | Reference |

|---|---|---|---|---|

| Gould-Jacobs Cyclization | Conventional Heating (High-boiling solvent) | Several hours | Low to Moderate | researchgate.net |

| Gould-Jacobs Cyclization | Microwave Irradiation | 15 - 30 minutes | Good to Excellent | conicet.gov.ar |

| Three-Component Synthesis of Quinolines | Conventional Heating | 3 hours to overnight | Moderate | nih.gov |

| Three-Component Synthesis of Quinolines | Microwave Irradiation | 3 - 4 minutes | Good (50-80%) | nih.gov |

Catalytic Approaches with Environmentally Benign Systems

The development of environmentally benign catalytic systems is a cornerstone of modern green chemistry. For quinoline synthesis, this involves the use of non-toxic, inexpensive, and recyclable catalysts, as well as the use of green solvents like water or ionic liquids. researchgate.net Lewis acid catalysts such as Bismuth(III) chloride (BiCl₃) have been successfully employed for the synthesis of 4-hydroxy-2-quinolone analogues. nih.gov BiCl₃ is an attractive catalyst due to its low toxicity, low cost, and moisture stability, making it a greener alternative to many traditional Lewis acids. nih.gov

Other catalytic systems for related heterocyclic syntheses utilize catalysts like ZrOCl₂·8H₂O in ethanol (B145695) or employ recyclable solid catalysts such as Montmorillonite K-10 clay in water, which allow for simple work-up and catalyst recovery. researchgate.net A one-pot synthesis for 3-substituted quinoline carboxylates has been developed using a recyclable catalyst, making the process cost-effective and industrially scalable. google.com These methodologies, while demonstrated for a range of quinoline and quinoxaline (B1680401) derivatives, provide a clear framework for developing a green synthesis of this compound. The general approach involves the condensation of a substituted aniline (B41778) with a β-ketoester or its equivalent, facilitated by a green catalyst under mild conditions.

Derivatization and Structural Modification Strategies

The this compound scaffold possesses multiple reactive sites, including the quinoline ring, the ester group, and the hydroxyl group, making it an excellent platform for structural modification and the generation of chemical libraries.

Functionalization of the Quinoline Ring System via C-H Activation

Direct C-H activation has become a primary tool for the regioselective functionalization of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov For the quinoline core, different positions can be targeted by selecting an appropriate directing group. The nitrogen atom of the quinoline ring or an N-oxide derivative can direct metal catalysts to functionalize the C2 and C8 positions. nih.govchemrxiv.org

For a 4-hydroxyquinoline (B1666331), the hydroxyl group itself (or a modified version) can act as a directing group. For instance, after protecting the 4-hydroxyl as a carbamate (B1207046), the resulting N-oxide can direct C-H functionalization to the C2 and C8 positions. chemrxiv.org Subsequently, the carbamate can be rearranged to install a carboxamide at C3, which also liberates the 4-oxo group of the quinolone tautomer. This newly revealed carbonyl can then serve as a directing group for the functionalization of the C5 position. chemrxiv.org This programmed, multi-step C-H functionalization strategy allows for the precise and iterative decoration of the quinoline scaffold at positions that are otherwise difficult to access.

Exploration of Ester and Hydroxyl Group Modifications

The ester and hydroxyl groups of this compound are amenable to a wide range of chemical transformations. The ethyl ester can undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, a key intermediate for further modifications such as amidation to form carboxamides.

A significant transformation is transesterification, which allows for the synthesis of different alkyl or aryl esters. The transesterification of a related compound, ethyl 4-hydroxy-8-tosyloxyquinoline-3-carboxylate, has been successfully achieved with a variety of alcohols using indium(III) iodide (InI₃) as an efficient Lewis acid catalyst. ekb.eg This reaction proceeds smoothly for primary, secondary, and even olefinic alcohols, demonstrating a versatile method for diversifying the ester functionality. ekb.eg

The 4-hydroxyl group can be modified through etherification or acylation. For instance, it can be protected with a tosyl group to increase stability or to alter the electronic properties of the molecule. ekb.eg Alkylation of the 4-hydroxyl group with reagents like methyl iodide can lead to the formation of the corresponding 4-methoxy derivative. mdpi.com These modifications are crucial for structure-activity relationship studies and for fine-tuning the physicochemical properties of the molecule.

| Functional Group | Reaction | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Ethyl Ester | Hydrolysis | NaOH or HCl (aq) | Carboxylic Acid | conicet.gov.ar |

| Ethyl Ester | Transesterification | R-OH, InI₃ | New Ester (R-OOC-) | ekb.eg |

| Ethyl Ester | Amidation (via acid) | 1. Hydrolysis; 2. R₂NH, coupling agent | Carboxamide | - |

| 4-Hydroxyl | O-Alkylation (Etherification) | R-X, Base (e.g., NaH) | 4-Alkoxy Ether | mdpi.com |

| 4-Hydroxyl | O-Acylation | Acyl chloride, Base | 4-Acyloxy Ester | - |

| 4-Hydroxyl | O-Tosylation | TsCl, Pyridine (B92270) | 4-Tosyloxy Ether | ekb.eg |

Synthesis and Investigation of Iodoquinoline Analogs (e.g., 7-Iodo and Chloro-Substituted Variants)

The synthesis and study of halogenated analogs of this compound are important for understanding how the position and nature of the halogen substituent affect the molecule's properties. The synthesis of these analogs typically follows the Gould-Jacobs pathway, starting with the appropriately substituted aniline. For example, ethyl 4-chloro-7-iodoquinoline-3-carboxylate was synthesized from 3-iodoaniline, which undergoes condensation with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent chlorination of the 4-hydroxyl group with phosphorus oxychloride (POCl₃). researchgate.net

Similarly, 7-chloro and 8-chloro substituted quinoline-3-carboxylic acids have been prepared via Gould-Jacobs cyclization starting from 3-chloroaniline (B41212) and 2-chloroaniline, respectively. researchgate.netrsc.org The synthesis of these analogs allows for a systematic investigation of how halogen substitution patterns influence the structural and electronic characteristics of the quinoline system.

| Compound Name | Substituents | Starting Aniline | Synthetic Note | Reference |

|---|---|---|---|---|

| This compound | 8-Iodo | 2-Iodoaniline | Standard Gould-Jacobs | - |

| Ethyl 4-chloro-7-iodoquinoline-3-carboxylate | 4-Chloro, 7-Iodo | 3-Iodoaniline | Gould-Jacobs followed by chlorination with POCl₃ | researchgate.net |

| Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate | 7-Chloro, 8-Chloro | 2,3-Dichloroaniline | Gould-Jacobs reaction | researchgate.net |

| Ethyl 8-chloroquinoline-3-carboxylate | 8-Chloro | 2-Chloroaniline | Domino reaction from benzyl (B1604629) azide | rsc.org |

| Ethyl 7-bromo-8-methylquinoline-3-carboxylate | 7-Bromo, 8-Methyl | 3-Bromo-2-methylaniline | Domino reaction from benzyl azide | rsc.org |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (due to spin-spin coupling with neighboring protons), and integration (proportional to the number of protons). For Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, one would expect to observe distinct signals for the aromatic protons on the quinoline (B57606) ring, the methylene (B1212753) and methyl protons of the ethyl ester group, and the hydroxyl proton. The coupling patterns of the aromatic protons would be particularly informative for confirming the substitution pattern on the benzene (B151609) ring portion of the quinoline scaffold.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic) and its local electronic environment. For instance, the carbonyl carbon of the ester would appear at a significantly downfield shift compared to the aromatic and aliphatic carbons.

Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR, can provide valuable information about the electronic environment of the nitrogen atom within the quinoline ring. The chemical shift of the nitrogen signal would be sensitive to factors such as hybridization and participation in the aromatic system.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, TOCSY)

2D NMR techniques are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace out the proton networks within the molecule, such as the sequence of protons on the aromatic rings and the protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular structure by connecting different fragments.

TOCSY (Total Correlation Spectroscopy) would identify all protons within a spin system, which can be useful for complex aromatic systems.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include:

A broad O-H stretching band for the hydroxyl group.

C-H stretching vibrations for the aromatic and aliphatic protons.

A strong C=O stretching band for the ester carbonyl group.

C=C and C=N stretching vibrations characteristic of the quinoline ring system.

C-O stretching vibrations for the ester linkage.

A C-I stretching vibration at lower wavenumbers.

Without experimental data, a detailed analysis and the creation of accurate data tables for this compound is not possible at this time.

Raman Spectroscopy for Molecular Vibrations

The Raman spectrum would be characterized by distinct peaks corresponding to these vibrations. For instance, the quinoline ring would exhibit several characteristic bands for C=C and C=N stretching vibrations. The carbonyl (C=O) stretch of the ethyl carboxylate group is expected to produce a strong and sharp peak. The carbon-iodine (C-I) bond, due to the heavy iodine atom, would have a characteristic low-frequency stretching vibration. The presence of the hydroxyl group can also be probed, although its vibration might be broad.

Table 1: Predicted Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Quinoline Ring | Ring stretching (C=C, C=N) | 1400 - 1650 |

| Carbonyl (Ester) | C=O stretching | 1680 - 1750 |

| Aromatic C-H | C-H stretching | 3000 - 3100 |

| Aliphatic C-H (Ethyl) | C-H stretching | 2850 - 3000 |

| Carbon-Iodine | C-I stretching | 500 - 600 |

| C-O (Ester) | C-O stretching | 1000 - 1300 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (molecular formula C₁₂H₁₀INO₃), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would involve measuring the experimental m/z of the molecular ion (e.g., the protonated molecule, [M+H]⁺) and comparing it to the calculated value. A match within a few parts per million (ppm) provides strong evidence for the assigned elemental composition, confirming that the correct atoms are present in the correct numbers.

Table 2: HRMS Data for this compound

| Parameter | Information |

|---|---|

| Molecular Formula | C₁₂H₁₀INO₃ |

| Calculated Monoisotopic Mass | 342.9705 u |

| Expected Ion (Positive Mode) | [M+H]⁺ |

| Calculated m/z of [M+H]⁺ | 343.9778 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like quinoline derivatives, allowing them to be ionized directly from a solution with minimal fragmentation. In positive ion mode ESI-MS, this compound is expected to readily form the protonated molecule [M+H]⁺, which would be observed as the base peak or molecular ion peak in the spectrum. The nitrogen atom in the quinoline ring is a primary site for protonation.

Tandem mass spectrometry (MS/MS) experiments using ESI can be performed to induce fragmentation of the parent ion. This fragmentation provides valuable structural information. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would likely include the neutral loss of ethylene (B1197577) (C₂H₄) from the ethyl ester group, followed by the loss of carbon dioxide (CO₂), or the loss of the entire ethoxy group (•OC₂H₅).

Electronic Absorption and Emission Spectroscopy

These techniques probe the electronic transitions within a molecule, providing insight into its chromophoric system and photophysical behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The quinoline ring system is a strong chromophore. Substituted quinolines typically exhibit multiple absorption bands in the UV-Vis region corresponding to π→π* and n→π* electronic transitions. scielo.br For this compound, the conjugated system of the quinoline ring, extended by the carboxylate group, is expected to result in strong absorption bands. The presence of the hydroxyl and iodo substituents will also influence the position and intensity of these bands. Typically, quinoline derivatives show absorption maxima in the 280-380 nm range. scielo.br The lowest energy absorption band would likely be attributed to an n→π* transition. scielo.br

Table 3: Expected UV-Vis Absorption Data for this compound

| Approximate λmax Range | Assigned Electronic Transition |

|---|---|

| ~280 nm | π→π |

| ~350 nm | n→π |

Fluorescence Spectroscopy and Photophysical Property Determination

Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. The parent compound, 8-hydroxyquinoline (B1678124), is known to be weakly fluorescent, but its derivatives can exhibit significant fluorescence. scispace.comrroij.com The emission properties are highly dependent on the molecular structure and the solvent environment. mdpi.commdpi.com

For this compound, excitation at a wavelength corresponding to one of its absorption bands would lead to fluorescence emission at a longer wavelength (a Stokes shift). The presence of the heavy iodine atom may, however, lead to some quenching of fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. The precise emission maximum and fluorescence quantum yield (a measure of the efficiency of the fluorescence process) would need to be determined experimentally. Based on similar quinoline structures, an emission band around 400 nm or higher could be expected. scielo.br

X-ray Crystallography for Solid-State Structural Analysis

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the reviewed literature, extensive analysis of closely related 4-hydroxyquinoline (B1666331) and 4-quinolone derivatives provides a robust framework for predicting its solid-state characteristics. These studies are fundamental in confirming molecular connectivity, conformation, and the intricate network of intermolecular forces that govern the crystal lattice.

The molecular conformation of this compound in the crystalline state is dictated by the spatial arrangement of the quinoline ring system and its substituents. The quinoline core is expected to be largely planar, a common feature observed in related structures. nih.gov However, the ethyl carboxylate group at the 3-position introduces degrees of rotational freedom.

Studies on analogous compounds, such as ethyl 4-chloro-7-iodoquinoline-3-carboxylate, have revealed the existence of several possible conformers due to internal rotation around the C3-C(ester), O-C(ester), and C-C(ethyl) bonds. researchgate.net Computational studies on these analogues suggest that conformers with a cis configuration around the carboxylic C-O bond are significantly more stable than their trans counterparts, which suffer from steric hindrance. researchgate.net The most stable conformer, and the one most likely to be observed in the crystal, typically has the ester group's carbonyl oxygen oriented towards the quinoline ring system. researchgate.net

The planarity of the bicyclic quinoline system is a recurring feature in crystallographic studies of similar compounds, with only minor deviations from the least-squares plane. nih.gov The ethyl group of the ester moiety will adopt a staggered conformation to minimize steric strain.

Table 1: Predicted Conformational Details of this compound Based on Analogous Structures

| Feature | Predicted Characteristic | Basis of Prediction |

|---|---|---|

| Quinoline Ring System | Approximately planar | Common feature in related crystal structures nih.gov |

| Ester Group Conformation | cis configuration (O=C–O–C) | Lower energy state due to reduced steric hindrance researchgate.net |

| Dihedral Angle (Ring-Ester) | Significant twist from planarity | Observed in analogous structures to relieve strain researchgate.net |

The crystal packing of this compound is expected to be dominated by a combination of hydrogen bonding, π–π stacking interactions, and potentially halogen-related contacts. The specific interactions depend on whether the molecule crystallizes in its enol (4-hydroxy) or keto (4-oxo) tautomeric form.

Crystal structures of analogous compounds that exist in the keto form, such as Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate, reveal robust intermolecular hydrogen bonds. researchgate.netnih.gov Typically, the N-H group of the quinolone ring acts as a hydrogen bond donor to the carbonyl oxygen (C4=O) of an adjacent molecule, linking molecules into chains or dimers. nih.govresearchgate.netnih.gov

Table 2: Expected Intermolecular Interactions and Typical Distances

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference Analogue |

|---|---|---|---|---|

| Hydrogen Bonding | N—H | O=C (at C4) | ~2.8 - 2.9 | researchgate.net, nih.gov, nih.gov |

| Hydrogen Bonding | O—H | O=C (at C4) | ~2.6 - 2.7 | nih.gov |

| π–π Stacking | Quinoline Ring Centroid | Quinoline Ring Centroid | ~3.5 - 3.6 | researchgate.net, nih.gov |

Studies on Tautomeric Equilibria (Keto-Enol Forms of 4-Hydroxyquinolines)

This compound is subject to keto-enol tautomerism, a phenomenon common to 4-hydroxyquinoline derivatives. frontiersin.org This involves an equilibrium between the aromatic enol form (4-hydroxyquinoline) and the non-aromatic keto form (quinolin-4(1H)-one). The position of this equilibrium is highly sensitive to the nature and position of substituents, as well as the solvent environment. rsc.orgmasterorganicchemistry.com

For 4-hydroxyquinolines bearing a substituent at the 3-position that can act as a hydrogen bond acceptor, the enol form is significantly stabilized. rsc.org In the case of this compound, the carbonyl oxygen of the ester group at C3 can form a strong six-membered intramolecular hydrogen bond with the hydroxyl proton at C4. This interaction greatly favors the enol tautomer, particularly in non-polar solvents. rsc.orgmasterorganicchemistry.com This stabilization is a key factor in the chemistry of this class of compounds.

Conversely, in the absence of such intramolecular stabilization, the keto form is often more stable. researchgate.net Spectroscopic studies on various 4-hydroxyquinolines have confirmed that the equilibrium can be shifted. rsc.org For instance, while some derivatives exist predominantly in the enol form in CDCl₃, a mixture of both keto and enol tautomers can be observed in more polar solvents like DMSO. researchgate.netresearchgate.net This solvent-dependent equilibrium highlights the interplay between intramolecular hydrogen bonding and intermolecular interactions with solvent molecules. masterorganicchemistry.com The keto form is often the one observed in the solid state for many related quinolones, where intermolecular hydrogen bonding can be the dominant stabilizing interaction in the crystal lattice. researchgate.netnih.gov

Table 3: Factors Influencing Tautomeric Equilibrium in 4-Hydroxyquinoline-3-carboxylates

| Tautomer | Stabilizing Factors | Destabilizing Factors |

|---|---|---|

| Enol Form (4-hydroxy) | Intramolecular H-bond between 4-OH and 3-C=O. rsc.org Aromaticity of the quinoline system. Non-polar solvents. masterorganicchemistry.com | Polar, protic solvents that disrupt intramolecular H-bonds. |

| Keto Form (4-oxo) | Strong intermolecular H-bonding in the solid state. researchgate.netnih.gov Extended conjugation in some substituted systems. rsc.org | Loss of aromaticity in the carbocyclic ring. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a cornerstone for understanding the fundamental properties of a molecule. These ab initio methods provide a detailed picture of the electronic structure, which governs the molecule's physical and chemical characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map its electron density. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional, are employed to predict molecular geometries, including bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com The foundation of these computational studies is the prediction of the molecule's lowest energy conformation. nih.gov

In the case of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, the quinoline ring system is expected to be nearly planar, a characteristic feature observed in the crystal structures of similar compounds like 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one and ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate. nih.govresearchgate.net DFT calculations would precisely define the orientation of the ethyl carboxylate group relative to the quinoline plane. Studies on analogous compounds, such as ethyl 4-chloro-7-iodoquinoline-3-carboxylate, have shown that different conformers can exist due to the rotation of the ester group, with the most stable conformation being predictable through energy calculations. researchgate.net The electronic structure analysis reveals the distribution of charge, identifying electron-rich and electron-deficient regions, which are key to understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Predicted Value | Description |

| C=O Bond Length (ester) | ~1.22 Å | Typical double bond character. |

| C-O Bond Length (ester) | ~1.35 Å | Partial double bond character due to resonance. |

| C-I Bond Length | ~2.10 Å | Bond between the quinoline ring and iodine atom. |

| O-H Bond Length (hydroxyl) | ~0.97 Å | Standard hydroxyl group bond length. |

| Quinoline Ring | Largely Planar | The fused heterocyclic ring system forms a flat structure. |

Note: The values in this table are illustrative and based on data from analogous structures calculated using DFT methods.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comwuxibiology.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, thus determining the molecule's electrophilicity. youtube.comwuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. nih.govnih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich 8-hydroxyquinoline (B1678124) ring system, particularly the phenol-like moiety. In contrast, the LUMO is likely distributed across the conjugated system, including the electron-withdrawing ethyl carboxylate group. researchgate.net This distribution makes the molecule susceptible to both electrophilic and nucleophilic attacks at different sites.

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | ~ -6.5 eV | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO | ~ -1.8 eV | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Suggests moderate chemical reactivity and stability. |

Note: These energy values are hypothetical, presented to illustrate the principles of FMO analysis for this class of compounds.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net Theoretical vibrational frequencies calculated via DFT can be correlated with experimental Infrared (IR) spectra to assign specific absorption bands to corresponding molecular vibrations, such as the stretching of C=O, O-H, and C-N bonds. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. mdpi.com These theoretical predictions, while often calculated for a molecule in a vacuum, provide a valuable starting point for interpreting experimental spectra obtained in solution. researchgate.net For this compound, key predicted IR peaks would include a strong absorption for the ester carbonyl (C=O) group and a broad band for the hydroxyl (O-H) group.

Table 3: Predicted Characteristic IR Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3400-3500 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=O (ester) | Stretching | 1690-1710 |

| C=C / C=N (ring) | Stretching | 1550-1650 |

Note: These are typical frequency ranges predicted by DFT calculations for the specified functional groups.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend beyond single molecules to investigate how a compound interacts with larger biological systems, such as proteins or nucleic acids. These studies are vital for drug discovery and materials science.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another, typically a protein receptor. nih.govutripoli.edu.ly While specific docking studies on this compound are not widely published, the quinoline scaffold is known to interact with a variety of biological targets. Derivatives have been docked with enzymes like DNA gyrase and viral proteins. mdpi.com

For this compound, docking simulations would likely reveal several key interactions:

Hydrogen Bonding: The 4-hydroxy group and the carbonyl oxygen of the ethyl carboxylate group are prime candidates for forming strong hydrogen bonds with amino acid residues (e.g., serine, threonine, or charged residues) in a protein's active site.

Halogen Bonding: The iodine atom at the 8-position can act as a halogen bond donor, forming a favorable interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

π-π Stacking: The planar aromatic quinoline ring system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. researchgate.net

Hydrophobic Interactions: The ethyl group and the benzene (B151609) portion of the quinoline ring can form hydrophobic interactions with nonpolar pockets within the target protein.

Table 4: Potential Binding Interactions and Biological Targets

| Interaction Type | Molecular Feature Involved | Potential Protein Targets |

| Hydrogen Bonding | 4-OH group, 3-Ester C=O | Kinases, Proteases, DNA Gyrase |

| Halogen Bonding | 8-Iodo substituent | Any target with electron-donor sites |

| π-π Stacking | Quinoline aromatic rings | Targets with aromatic residues in active site |

| Hydrophobic Interactions | Ethyl group, Benzene ring | Targets with hydrophobic binding pockets |

Structure-Activity Relationship (SAR) studies analyze how the chemical structure of a compound influences its biological activity. researchgate.netmdpi.com By systematically modifying functional groups on a core scaffold, researchers can develop principles for designing more potent and selective molecules. nih.gov For the this compound scaffold, each component plays a distinct role.

8-Hydroxyquinoline Core: This is a privileged structure in medicinal chemistry. The 4-hydroxy group is often critical for activity, participating in metal ion chelation and hydrogen bonding, which are essential for binding to many enzymes. nih.govmdpi.com

3-Ethyl Carboxylate Group: This group significantly influences the molecule's pharmacokinetic properties, such as solubility and membrane permeability. It also provides an additional hydrogen bond acceptor site, potentially enhancing binding affinity. Its size and orientation can be modified to optimize interactions within a binding pocket.

8-Iodo Substituent: The introduction of a halogen atom like iodine at the 8-position increases the molecule's lipophilicity, which can affect its ability to cross cell membranes. Furthermore, the potential for halogen bonding provides an additional specific interaction that can be exploited in rational drug design to improve binding affinity and selectivity. nih.govmdpi.com

Table 5: Contribution of Functional Groups to Molecular Properties and Potential Activity

| Functional Group | Position | Potential Contribution |

| Hydroxyl | 4 | Hydrogen bonding, Metal chelation, Key for target binding. |

| Ethyl Carboxylate | 3 | Modulates solubility/lipophilicity, Hydrogen bond acceptor. |

| Iodine | 8 | Increases lipophilicity, Enables halogen bonding, Enhances binding affinity. |

| Quinoline Core | - | Provides a rigid scaffold, Participates in π-π stacking. |

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry has proven to be an invaluable tool for dissecting the complex reaction coordinates of quinoline synthesis. Theoretical studies on related systems have shed light on the plausible mechanistic steps in the formation of this compound.

The Gould-Jacobs reaction, a key route to 4-hydroxyquinoline-3-carboxylates, is proposed to proceed through a series of steps including condensation, cyclization, and tautomerization. wikipedia.org DFT calculations have been instrumental in mapping the potential energy surface of these transformations. For instance, studies on the thermal cyclization of (pyridyl)aminomethylenemalonates, which is a critical step analogous to the cyclization in the synthesis of the target molecule, have been conducted using various DFT functionals and basis sets to understand the regioselectivity and reaction barriers. d-nb.info

A comprehensive computational mechanistic study on the gas-phase synthesis of 3-carboethoxy-quinolin-4-ones via the Gould-Jacobs reaction has revealed a multi-step process. researchgate.net This study, utilizing DFT and Coupled Cluster (CCSD(T)) levels of theory, identified key intermediates such as iminoketenes and azetinones. researchgate.net The rate-limiting step was determined to be a proton shift, leading to the final tautomeric product. researchgate.net Such detailed mechanistic insights are crucial for optimizing reaction conditions to favor the formation of the desired quinolone product.

The influence of substituents on the benzene ring of the aniline (B41778) precursor can significantly impact the reaction pathway and energetics. Computational studies on substituent effects in various organic reactions have demonstrated that both the electronic nature and the steric bulk of a substituent can alter the activation energies of transition states and the stability of intermediates. nih.govsapub.org In the case of this compound, the bulky and electron-withdrawing iodine atom at the 8-position is expected to influence the cyclization step of the Gould-Jacobs reaction. This influence is generally understood to be a combination of steric hindrance and electronic effects on the nucleophilicity of the aniline ring. mdpi.com

While specific energetic data from theoretical studies on the reaction mechanism of this compound is scarce in publicly available literature, the established computational models for the Gould-Jacobs and Conrad-Limpach-Knorr reactions provide a robust framework for understanding its formation. The key steps, intermediates, and the role of substituents are well-elucidated for the parent and related systems.

| Reaction Pathway | Key Intermediates | Rate-Determining Step (Proposed) | Computational Methods Used |

| Gould-Jacobs Reaction | Anilidomethylenemalonic ester, Iminoketene, Azetinone | Proton shift in the final tautomerization step | DFT, CCSD(T) |

| Conrad-Limpach-Knorr Synthesis | Schiff base, β-keto anilide | Thermal cyclization | Not specified in available results |

Exploration of Biological Activity Mechanisms and Research Applications

Investigation of Antimicrobial Mechanisms

The antimicrobial potential of quinoline (B57606) derivatives is well-documented, with research pointing to several mechanisms by which these compounds can inhibit the growth of or kill pathogenic microorganisms. nih.gov The inclusion of a halogen, such as iodine at the 8-position, and other substitutions on the quinoline ring, can significantly influence the compound's biological activity and mechanism of action.

Antibacterial Activity Mechanisms

Derivatives of 8-hydroxyquinoline (B1678124) have demonstrated notable antibacterial activity, in some cases superior to standard antibiotics like Penicillin G. nih.gov The development of new heterocyclic compounds based on the 8-hydroxyquinoline skeleton is an area of active research for creating effective antimicrobial agents. nih.gov While the precise antibacterial mechanism for Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate is not fully elucidated in current literature, the broader class of quinoline compounds is known to exert its effects through various pathways. These can include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, recombination, and repair. Another potential mechanism is the disruption of the bacterial cell membrane, leading to a loss of cellular integrity and eventual cell death. The chelation of metal ions essential for bacterial enzyme function is also a recognized mechanism for some quinoline derivatives.

Antifungal Activity Mechanisms

Research into 8-hydroxyquinoline derivatives has provided more specific insights into their antifungal mechanisms. nih.gov Studies on related compounds, such as clioquinol (B1669181) and 8-hydroxy-7-iodo-5-quinolinesulfonic acid, suggest that the mode of action can be significantly altered by the substitution pattern on the quinoline ring. nih.gov

Two primary mechanisms have been identified:

Cell Wall Damage: Some 8-hydroxyquinoline derivatives appear to target the fungal cell wall. This was observed in sorbitol protection assays, where the presence of an osmotic stabilizer (sorbitol) increased the Minimum Inhibitory Concentrations (MICs), indicating that the compounds' activity involves damaging the cell wall structure. nih.gov

Cytoplasmic Membrane Disruption: Other derivatives compromise the functional integrity of the cytoplasmic membrane. nih.gov This disruption can lead to the leakage of essential intracellular components, such as ions and small molecules, ultimately causing fungal cell death. This membrane-damaging effect may be linked to the targeting of ergosterol, a key structural component of the fungal membrane. nih.gov

The specific mechanism for this compound likely involves one or both of these pathways, influenced by its unique substitution pattern.

| Potential Antifungal Mechanism | Description | Supporting Evidence |

| Fungal Cell Wall Damage | The compound may interfere with the synthesis or integrity of the fungal cell wall, a structure essential for cell shape and protection against osmotic stress. | Sorbitol protection assays on related 8-hydroxyquinoline derivatives show increased MIC values, suggesting cell wall targeting. nih.gov |

| Cytoplasmic Membrane Disruption | The compound could interact with components of the fungal cell membrane, such as ergosterol, leading to increased permeability, leakage of cellular contents, and cell death. | Studies on sulfonic acid derivatives of 8-hydroxyquinoline indicate they compromise the functional integrity of the cytoplasmic membrane. nih.gov |

Antiviral Mechanisms of Action

The antiviral mechanisms of quinoline derivatives are diverse and can target various stages of the viral life cycle. nih.gov While specific studies on this compound are limited, potential mechanisms can be inferred from the broader class of antiviral agents and heterocyclic compounds. These mechanisms generally fall into several categories:

Inhibition of Viral Entry: Compounds can prevent the virus from attaching to or entering the host cell. This may involve blocking viral proteins that bind to host cell receptors or interfering with the fusion of the viral envelope with the host cell membrane. mdpi.com

Inhibition of Viral Replication: Many antiviral drugs function by inhibiting the enzymes essential for the replication of the viral genome. nih.gov For RNA viruses, this could involve the inhibition of RNA-dependent RNA polymerase. nih.gov For retroviruses, the target is often reverse transcriptase, which converts viral RNA into DNA. mdpi.com

Inhibition of Viral Assembly and Release: Some agents can interfere with the assembly of new virus particles within the host cell or block their release, preventing the infection of new cells. nih.gov

Studies on Anti-inflammatory and Antioxidant Mechanisms

Quinoline and its derivatives are known to possess anti-inflammatory and antioxidant properties. researchgate.net These dual activities are often interconnected, as oxidative stress is a key contributor to the inflammatory process.

The anti-inflammatory effects of many compounds are achieved through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. By inhibiting COX and/or LOX enzymes, quinoline derivatives could potentially reduce the production of these pro-inflammatory molecules.

Enzyme Inhibition and Receptor Binding Studies (Mechanistic Focus)

A key area of investigation for quinoline derivatives is their ability to act as enzyme inhibitors, which underlies many of their therapeutic effects.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition Studies

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. elifesciences.orgelifesciences.org This pathway is essential for the production of pyrimidine nucleotides (like UTP and CTP), which are fundamental building blocks for DNA and RNA synthesis. elifesciences.org Cancer cells, with their high proliferation rates, have a particularly high demand for nucleotides, making this pathway a prime target for anticancer therapies. elifesciences.orgnih.gov

The mechanism of DHODH inhibition involves the binding of the inhibitor to the enzyme, blocking its catalytic function. This leads to a halt in the conversion of dihydroorotate to orotate, a rate-limiting step in pyrimidine synthesis. nih.gov The direct consequences of DHODH inhibition are:

Depletion of Pyrimidine Nucleotides: The intracellular pools of UTP and CTP are significantly reduced. elifesciences.org

Accumulation of DHODH Substrate: The concentration of dihydroorotate, the substrate for the enzyme, increases upstream of the metabolic block. elifesciences.org

This pyrimidine starvation effectively inhibits cell proliferation and can induce differentiation in certain cancer cells. nih.gov While many studies focus on potent DHODH inhibitors like brequinar, the underlying mechanism of disrupting pyrimidine synthesis is relevant to other compounds, including potentially this compound, that target this essential metabolic enzyme. elifesciences.orgnih.gov

| Enzyme Target | Pathway | Mechanism of Inhibition | Downstream Effect | Therapeutic Rationale |

| Dihydroorotate Dehydrogenase (DHODH) | De novo pyrimidine biosynthesis | Competitive or non-competitive binding to the enzyme, blocking the conversion of dihydroorotate to orotate. nih.gov | Depletion of pyrimidine nucleotide pools (UTP, CTP) required for DNA and RNA synthesis. elifesciences.org | Inhibition of proliferation in rapidly dividing cells, such as cancer cells, which are highly dependent on this pathway. elifesciences.orgnih.gov |

Matrix Metalloproteinase (MMP) Inhibition Studies

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological processes, including cancer metastasis and inflammation. Consequently, the development of MMP inhibitors is a significant area of therapeutic research. The 8-hydroxyquinoline moiety is a known metal-chelating agent and has been incorporated into various molecules to target metalloenzymes.

While direct studies on this compound as an MMP inhibitor are not extensively documented in publicly available research, the broader class of 8-hydroxyquinoline derivatives has shown promise in this area. Research has been conducted on the design and synthesis of 8-hydroxyquinoline derivatives as inhibitors of MMP-2 and MMP-9, two key enzymes involved in cancer progression. These studies have demonstrated that the 8-hydroxyquinoline scaffold can serve as an effective zinc-binding group within the active site of these enzymes. The inhibitory activity of these derivatives is often influenced by the nature and position of substituents on the quinoline ring. For instance, certain derivatives have exhibited inhibitory concentrations (IC₅₀) in the submicromolar range against MMP-2 and MMP-9. Molecular docking studies have further elucidated the binding modes of these compounds, confirming their interaction with the catalytic zinc ion and surrounding amino acid residues.

Given that this compound possesses the core 8-hydroxyquinoline structure, it is plausible that it could exhibit MMP inhibitory activity. The iodine atom at the 8-position and the ethyl carboxylate group at the 3-position would influence its binding affinity and selectivity for different MMPs. However, without specific experimental data for this exact compound, its potential as an MMP inhibitor remains speculative and warrants further investigation.

Translocator Protein (TSPO) Ligand Interactions

The translocator protein (TSPO) is an 18 kDa protein primarily located in the outer mitochondrial membrane. It is involved in various cellular functions, including steroidogenesis, inflammation, and apoptosis. TSPO is upregulated in activated microglia and astrocytes under neuroinflammatory conditions, making it a valuable biomarker for neurological disorders. Consequently, there is significant interest in developing ligands that can bind to TSPO for both therapeutic and diagnostic (e.g., PET imaging) purposes.

The quinoline scaffold has been explored for its potential to yield effective TSPO ligands. Specifically, a class of compounds known as quinoline-2-carboxamides has been designed and synthesized as conformationally restrained analogues of a prototypical TSPO ligand. These derivatives have demonstrated high affinity for TSPO, with some exhibiting IC₅₀ values in the low nanomolar range. The development of these ligands has been guided by structure-activity relationship (SAR) studies, which have highlighted the importance of specific substituents on the quinoline ring and the carboxamide moiety for optimal binding.

While these promising findings relate to quinoline-2-carboxamides, there is a lack of specific research on the interaction of this compound with TSPO. The structural differences, notably the position of the carboxylate group (position 3 versus 2) and the presence of the hydroxyl and iodo substituents, would significantly impact its binding affinity and selectivity for TSPO. Therefore, while the quinoline core suggests a potential for interaction, dedicated binding assays and computational studies are necessary to determine if this compound or its derivatives can act as effective TSPO ligands.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition Studies

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair pathway. Inhibition of PARP-1 has emerged as a successful therapeutic strategy in certain types of cancers, especially those with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several PARP-1 inhibitors for cancer treatment.

A variety of heterocyclic scaffolds have been investigated for their PARP-1 inhibitory activity. However, based on currently available scientific literature, there are no specific studies that have evaluated this compound as a PARP-1 inhibitor. The research on PARP-1 inhibitors has largely focused on other structural motifs, such as phthalazinones, quinazolinones, and benzimidazoles, which are designed to mimic the nicotinamide (B372718) moiety of the NAD+ substrate. While the quinoline scaffold is present in some bioactive molecules, its specific application in the design of PARP-1 inhibitors, particularly with the substitution pattern of the title compound, has not been reported. Therefore, the potential of this compound in this therapeutic area remains unexplored.

Applications in Chemical Biology Research

The unique chemical structure of this compound suggests its potential utility in various aspects of chemical biology research. The combination of a fluorescent quinoline core, a metal-chelating 8-hydroxy group, and a reactive iodo-substituent provides a foundation for the development of specialized chemical tools.

There is currently no specific information available from the searched results detailing the development of this compound as a molecular probe or chemical tool. The development of molecular probes often leverages intrinsic properties of a molecule, such as fluorescence or specific reactivity, to study biological systems. While quinoline derivatives are known to be fluorescent, and the iodine atom could potentially be used for radiolabeling or cross-linking studies, the application of this specific compound in such a context has not been documented in the available literature.

The process of identifying and validating new drug targets is a cornerstone of modern drug discovery. Chemical probes and bioactive small molecules can be instrumental in this process. However, there is no information in the current body of research to suggest that this compound has been utilized in target identification or validation studies. Such research would typically involve using the compound to perturb a biological system and then employing techniques like affinity chromatography or proteomics to identify its molecular targets. The absence of such studies indicates that the role of this compound in this area of chemical biology is yet to be established.

Biofortification Research in Agricultural Science

Biofortification is the process of increasing the nutritional value of crops through agricultural practices, conventional plant breeding, or modern biotechnology. Iodine is an essential micronutrient for humans, and its deficiency can lead to serious health problems. As many staple crops are poor sources of iodine, biofortification of these crops with iodine is a promising strategy to combat iodine deficiency in human populations.

Recent studies have investigated the use of iodoquinolines, including 4-hydroxy-8-iodoquinoline-3-carboxylic acid, the carboxylic acid precursor to the title ethyl ester, as organic sources of iodine for the biofortification of potato plants. In these studies, various iodoquinoline compounds were applied to potatoes, and their efficiency in increasing the iodine content of the tubers was evaluated and compared to the use of potassium iodate (B108269) (KIO₃), an inorganic source of iodine.

The research demonstrated that 4-hydroxy-8-iodoquinoline-3-carboxylic acid was effective in increasing the iodine concentration in potato tubers. However, its efficiency was found to be lower compared to other iodoquinolines and potassium iodate. The iodine enrichment in tubers was dose-dependent, with higher concentrations of the applied compound resulting in greater iodine accumulation. The findings from these studies are summarized in the table below.

| Iodine Compound | Dose (µM) | Resulting Iodine Enrichment (% RDA-I in tubers) |

|---|---|---|

| 4-hydroxy-8-iodoquinoline-3-carboxylic acid | 10 | 1.08 |

| 4-hydroxy-8-iodoquinoline-3-carboxylic acid | 50 | 1.18 |

| Potassium Iodate (KIO₃) | 10 | 1.44 |

| Potassium Iodate (KIO₃) | 50 | 28.53 |

| Control (no iodine application) | N/A | 0.42 - 0.94 |

These studies indicate that while 4-hydroxy-8-iodoquinoline-3-carboxylic acid can be used for iodine biofortification, other organic and inorganic forms of iodine may be more efficient. The research also noted that the metabolic profile of iodine in the tubers after the application of iodoquinolines was similar to that of control plants, suggesting that the organic iodine is metabolized in a way that is consistent with the plant's natural processes. This area of research highlights a novel application of iodoquinoline derivatives in agricultural science to address a significant public health issue.

Plant Uptake and Metabolism of Iodoquinolines

The uptake and metabolism of iodoquinolines by plants are critical processes that determine their efficacy as biostimulants and biofortification agents. Research into these mechanisms provides a foundational understanding of how these compounds are absorbed, translocated, and utilized within the plant system.

Studies on iodoquinolines have demonstrated their uptake by plants and subsequent impact on plant physiology. For instance, research on lettuce (Lactuca sativa L.) has shown that iodoquinolines can be a source of iodine for the plant and exhibit biostimulating effects that enhance yield and stress resistance. nih.gov In these studies, lettuce treated with 8-hydroxy-7-iodo-5-quinolinesulfonic acid showed an iodine content 221.7 times higher than control plants, indicating efficient uptake. nih.gov

Further research involving hydroponically grown lettuce has provided insights into the distribution of iodoquinolines within the plant. Following application, compounds such as 4-hydroxy-8-iodo-3-quinolinecarboxylic acid were detected in both the leaves and roots. chemimpex.com This suggests that iodoquinolines and their metabolites, including iodide ions (I⁻), are transported from the roots to the leaves. chemimpex.com There is also evidence to suggest that the catabolism of exogenous iodoquinolines to iodide ions can occur within the leaves. chemimpex.com

A study on potato plants (Solanum tuberosum L.) investigated the efficiency of several iodoquinolines for iodine biofortification. Among the tested compounds was 4-hydroxy-8-iodoquinoline-3-carboxylic acid, a close analog of the titular compound. The results indicated that this compound was taken up by the potato plants, leading to an increase in the iodine content of the tubers. wikipedia.org Specifically, the application of 4-hydroxy-8-iodoquinoline-3-carboxylic acid resulted in an iodine enrichment in tubers that was 1.08-1.18% of the Recommended Daily Allowance (RDA) for iodine, compared to the control group's 0.42-0.94% RDA-I. wikipedia.org The study also noted that the metabolic profile of iodine, including the content of iodotyrosine, iodosalicylates, and iodobenzoates, after the application of iodoquinolines, was similar to that of the control plants. wikipedia.org This suggests that while the iodoquinoline is taken up, the subsequent metabolism of iodine follows native pathways.

Transcriptomic and metabolic studies on lettuce have further elucidated the plant's response to iodine compounds. These studies have identified differentially expressed genes involved in various metabolic pathways, including chloride transmembrane transport and phenylpropanoid metabolism, in response to iodine application. nih.govresearchgate.netmdpi.com This indicates that the presence of iodine from compounds like iodoquinolines can trigger a cascade of molecular and physiological responses within the plant. nih.govresearchgate.netmdpi.com

The table below summarizes the findings on the uptake and distribution of a closely related iodoquinoline in lettuce.

| Compound | Plant Part | Concentration Detected | Reference |

| 4-hydroxy-8-iodo-3-quinolinecarboxylic acid | Leaves | Present | chemimpex.com |

| 4-hydroxy-8-iodo-3-quinolinecarboxylic acid | Roots | Present | chemimpex.com |

| 4-hydroxy-8-iodo-3-quinolinecarboxylic acid | Root Secretions | Present | chemimpex.com |

Biostimulating Effects on Crop Growth and Stress Resistance

The application of iodoquinolines and other iodine-containing compounds has been shown to have significant biostimulating effects on various crops, leading to improvements in growth, yield, and resilience to environmental stressors. These effects are largely attributed to the role of iodine as a beneficial element for plants.

In a study on lettuce, biofortification with iodoquinolines not only increased the iodine content but also had a positive impact on plant growth. The application of 5-chloro-7-iodo-8-quinolinol resulted in a 26.94% increase in the weight of the whole plant and a 26.48% increase in the head weight compared to the control group. chemimpex.com This demonstrates a clear biostimulating effect on biomass production.

Research on melon (Cucumis melo) has shown that low concentrations of iodine, applied as a foliar spray, can act as a biostimulant, improving both crop productivity and quality. nih.gov In one study, a low dose of 5 µM/L of iodine improved melon yield and commercial quality. nih.govrsc.org However, it is important to note that higher concentrations can have the opposite effect. nih.govrsc.org

The positive effects of iodine are not limited to growth and yield. Studies have also highlighted its role in enhancing plant tolerance to abiotic stress. In lettuce, for example, iodine application has been shown to improve the response to salinity stress. nih.gov Under saline conditions, iodine increased foliar mass, antioxidant response, and the accumulation of phenolic compounds. nih.gov Similarly, in strawberry plants under salt stress, the application of iodine products led to increased activity of antioxidant enzymes such as ascorbate (B8700270) peroxidase (APX) and catalase (CAT), as well as higher glutathione (B108866) (GSH) content and fruit yield. nih.gov

The biostimulating effects of iodine-based compounds on various crops are summarized in the table below, showcasing the breadth of their potential applications in agriculture.

| Crop | Iodine Compound/Form | Observed Biostimulating Effects | Reference |

| Lettuce | 5-chloro-7-iodo-8-quinolinol | 26.94% increase in whole plant weight; 26.48% increase in head weight. | chemimpex.com |

| Lettuce | KIO₃ | Increased activity of superoxide (B77818) dismutase (SOD), ascorbate peroxidase (APX), glutathione (GSH), and ascorbic acid (AA) under saline stress. | nih.gov |

| Melon | Iodine (foliar spray) | Improved yield and commercial quality at low doses (5 µM/L). | nih.govrsc.org |

| Potato | KIO₃ (foliar spray) | Increased iodine content in tubers without negatively affecting yield or dry matter. | |

| Strawberry | Iodine Products | Increased ascorbate peroxidase (APX) and catalase (CAT) activity, and glutathione (GSH) content under salt stress, leading to improved yield. | nih.gov |

| Strawberry | Seaweed Extract + Iodine | Improved plant growth, total and marketable yield, and fruit quality parameters. |

These findings underscore the potential of this compound and related iodoquinolines as valuable tools in modern agriculture, capable of both enhancing crop nutrition through biofortification and promoting plant health and productivity through their biostimulating properties.

Advanced Analytical Methodologies for Research Applications

Spectrophotometric Techniques for Quantification in Research Matrices

Spectrophotometry offers a rapid and sensitive approach for the quantification of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate. These methods are typically based on the principle that the compound absorbs light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The inherent chromophoric nature of the quinoline (B57606) ring system allows for direct spectrophotometric measurement.

Furthermore, derivatization reactions can be employed to enhance sensitivity and selectivity. A notable method involves the reaction of phenolic compounds, such as the 4-hydroxy group in the target molecule, with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent to form a colored dye. nih.gov This reaction produces a distinct color that can be measured spectrophotometrically, allowing for the quantification of the parent compound even in the presence of other non-phenolic interfering substances. nih.gov The absorption maximum of the resulting dye is typically in the visible region, which minimizes interference from other UV-absorbing compounds. nih.gov

The UV-Vis absorption characteristics of quinoline derivatives are influenced by the solvent and the substituents on the quinoline ring. researchgate.netmdpi.com The spectrum of this compound is expected to exhibit characteristic absorption bands that can be used for its quantification. The development of a spectrophotometric method would involve determining the wavelength of maximum absorbance (λmax) and constructing a calibration curve by plotting absorbance versus concentration.

Table 1: Illustrative Spectrophotometric Data for Quantification

| Parameter | Value |

|---|---|

| Wavelength of Maximum Absorbance (λmax) | 345 nm |

| Molar Absorptivity (ε) | 12,500 L·mol⁻¹·cm⁻¹ |

| Linear Range | 1 - 20 µg/mL |

| Correlation Coefficient (R²) | 0.9995 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

This table presents hypothetical data based on typical values for similar quinoline derivatives to illustrate the expected performance of a spectrophotometric method.

Electroanalytical Approaches for Compound Analysis in Research

Electroanalytical methods provide a powerful alternative for the analysis of this compound, offering high sensitivity, selectivity, and the ability to perform measurements in turbid or colored solutions. nih.gov Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are particularly well-suited for the analysis of electroactive compounds like quinoline derivatives. nih.govelectrochemsci.org

The electrochemical behavior of this compound is expected to be influenced by the reducible iodo group and the oxidizable hydroxy group. electrochemsci.org In voltammetry, a potential is applied to an electrode, and the resulting current is measured as a function of that potential. The potential at which the compound is oxidized or reduced provides qualitative information, while the current is proportional to the concentration of the analyte.

The development of an electroanalytical method would involve the selection of a suitable working electrode, supporting electrolyte, and pH. electrochemsci.org The optimization of these parameters is crucial for achieving a well-defined voltammetric signal with high sensitivity and reproducibility. Adsorptive stripping voltammetry could also be explored to enhance the detection limits by pre-concentrating the analyte on the electrode surface before the voltammetric scan. electrochemsci.org

Table 2: Representative Electroanalytical Parameters

| Parameter | Value |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Oxidation Peak Potential | +0.85 V vs. Ag/AgCl |

| Linear Range | 0.1 - 10 µM |

| Limit of Detection (LOD) | 0.02 µM |

This table contains illustrative data based on the electrochemical behavior of similar hydroxy- and iodo-substituted aromatic compounds.

Chromatographic Methods for Separation and Purity Assessment in Research

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods for the analysis of quinoline derivatives. nih.govoup.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would likely be the most effective approach, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water). Detection can be achieved using a UV detector set at the λmax of the compound. The retention time of the compound is a qualitative parameter for its identification, while the peak area is used for quantification. The purity of the compound can be assessed by the presence of any additional peaks in the chromatogram.

Gas Chromatography (GC): For the analysis of halogenated quinolines, gas chromatography can be a viable option, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. oup.com The volatility of this compound would need to be considered, and derivatization might be necessary to improve its thermal stability and chromatographic behavior. A GC method would involve optimizing the column type, temperature program, and detector settings to achieve good separation and sensitivity.

Table 3: Typical Chromatographic Conditions and Performance

| Parameter | HPLC | GC |

|---|---|---|

| Column | C18 (4.6 x 250 mm, 5 µm) | DB-5 (30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water (70:30, v/v) | Helium |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 345 nm | Mass Spectrometry (MS) |

| Retention Time | 5.8 min | 12.5 min |

| Purity Assessment | >99% (by peak area) | >99% (by peak area) |

This table presents exemplary chromatographic conditions and expected performance data for the analysis of a substituted quinoline derivative.

Conclusion and Future Research Directions

Summary of the Current Research Landscape for Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate

A thorough search of scholarly databases and chemical literature yields no specific research articles, communications, or patents focused on this compound. Its existence is primarily documented in chemical supplier catalogs and databases. guidechem.comcato-chem.comchemicalbook.comacrotein.com There is no available data on its synthesis, characterization, biological evaluation, or application in any field of study. Consequently, the current research landscape for this specific compound is essentially a blank slate.

Identification of Knowledge Gaps and Emerging Research Avenues

The absence of any dedicated research on this compound represents a significant knowledge gap. The fundamental aspects of this compound remain to be elucidated. Key unanswered questions that could form the basis of future research avenues include:

Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce this compound? What are its detailed spectroscopic (NMR, IR, MS) and crystallographic properties?

Physicochemical Properties: What are its solubility, stability, pKa, and other key physicochemical parameters?

Biological Activity: Does this compound exhibit any antimicrobial, anticancer, anti-inflammatory, or other biological activities? The presence of the iodo- and hydroxyl- functionalities on the quinoline (B57606) core suggests that such investigations could be fruitful, given the known bioactivities of other substituted quinolines. mdpi.comnih.gov

Material Science Applications: Could the compound serve as a precursor or building block for novel functional materials, such as polymers or metal-organic frameworks?

Chelating Properties: Given the 4-hydroxyquinoline (B1666331) scaffold, does it possess metal-chelating properties that could be explored for applications in catalysis or as a chemical sensor?

Prospective Methodological Advancements and Interdisciplinary Studies

Future research on this compound would necessitate a combination of established and advanced methodologies.